molecular formula C9H18GeO B14487884 2-Propyn-1-ol, 3-(triethylgermyl)- CAS No. 63247-73-4

2-Propyn-1-ol, 3-(triethylgermyl)-

Cat. No.: B14487884
CAS No.: 63247-73-4
M. Wt: 214.87 g/mol
InChI Key: FLSTWMYMSDKWQW-UHFFFAOYSA-N
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Description

2-Propyn-1-ol, 3-(triethylgermyl)- is an organic compound with the molecular formula C9H18GeO. This compound features a propargyl alcohol group bonded to a triethylgermyl group, making it a unique organogermanium compound. It is characterized by the presence of a triple bond between the carbon atoms and a hydroxyl group, which contributes to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-ol, 3-(triethylgermyl)- can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with triethylgermanium chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the alcohol group, allowing it to react with the germanium chloride to form the desired product.

Industrial Production Methods

While specific industrial production methods for 2-Propyn-1-ol, 3-(triethylgermyl)- are not well-documented, the general principles of organogermanium compound synthesis can be applied. Industrial production would likely involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-ol, 3-(triethylgermyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted propargyl derivatives.

Scientific Research Applications

2-Propyn-1-ol, 3-(triethylgermyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organogermanium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Propyn-1-ol, 3-(triethylgermyl)- involves its interaction with various molecular targets and pathways. The presence of the propargyl group allows it to participate in reactions that modify biological molecules, potentially leading to changes in cellular processes. The triethylgermyl group may also contribute to its activity by enhancing its stability and facilitating its interaction with specific targets.

Comparison with Similar Compounds

Similar Compounds

    Propargyl alcohol (2-Propyn-1-ol): A simpler analog without the triethylgermyl group.

    3-(Trimethylsilyl)-2-propyn-1-ol: Similar structure with a trimethylsilyl group instead of triethylgermyl.

    3-(Triethylsilyl)-2-propyn-1-ol: Another analog with a triethylsilyl group.

Uniqueness

2-Propyn-1-ol, 3-(triethylgermyl)- is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties and reactivity compared to its silicon analogs. This uniqueness makes it valuable in specific applications where the properties of germanium are advantageous.

Properties

CAS No.

63247-73-4

Molecular Formula

C9H18GeO

Molecular Weight

214.87 g/mol

IUPAC Name

3-triethylgermylprop-2-yn-1-ol

InChI

InChI=1S/C9H18GeO/c1-4-10(5-2,6-3)8-7-9-11/h11H,4-6,9H2,1-3H3

InChI Key

FLSTWMYMSDKWQW-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C#CCO

Origin of Product

United States

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